2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide
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Overview
Description
2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a fluorobenzenesulfonamido group, and a phenylethylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide, followed by its reaction with acetamido derivatives under controlled conditions. The final step involves the coupling of the intermediate with N-(1-phenylethyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
Uniqueness
2-{2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamido}-N-(1-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H28FN3O5S |
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Molecular Weight |
561.6 g/mol |
IUPAC Name |
2-[[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C30H28FN3O5S/c1-21(22-8-4-3-5-9-22)32-30(36)27-10-6-7-11-28(27)33-29(35)20-34(24-14-16-25(39-2)17-15-24)40(37,38)26-18-12-23(31)13-19-26/h3-19,21H,20H2,1-2H3,(H,32,36)(H,33,35) |
InChI Key |
GIYMBQWMZZXLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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